molecular formula C15H16BClO3 B12645422 Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-

Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-

Cat. No.: B12645422
M. Wt: 290.5 g/mol
InChI Key: BCJSYKWHMYECTE-UHFFFAOYSA-N
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Description

Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, is a specialized organoboron compound. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This specific boronic acid derivative features a chloro and ethoxyphenyl group, which can influence its reactivity and applications.

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, has several scientific research applications:

Mechanism of Action

The mechanism of action for boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, involves its ability to form covalent bonds with nucleophiles. This is particularly relevant in Suzuki-Miyaura coupling reactions, where the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, is unique due to the presence of both chloro and ethoxyphenyl groups. These functional groups can influence its reactivity and make it suitable for specific applications that simpler boronic acids may not be able to achieve .

Properties

Molecular Formula

C15H16BClO3

Molecular Weight

290.5 g/mol

IUPAC Name

[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]boronic acid

InChI

InChI=1S/C15H16BClO3/c1-2-20-14-6-3-11(4-7-14)9-12-10-13(16(18)19)5-8-15(12)17/h3-8,10,18-19H,2,9H2,1H3

InChI Key

BCJSYKWHMYECTE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CC2=CC=C(C=C2)OCC)(O)O

Origin of Product

United States

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